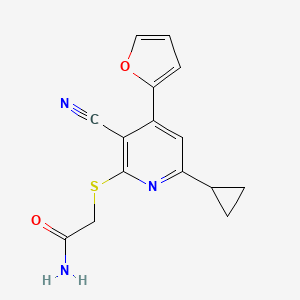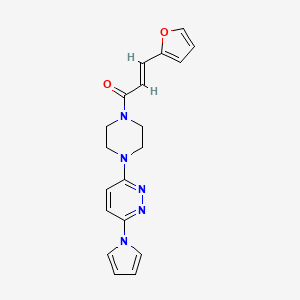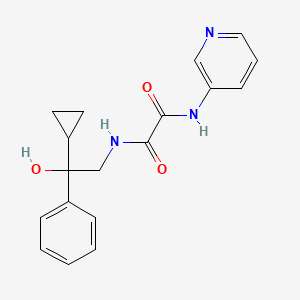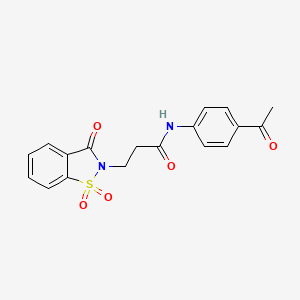
2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been extensively studied for its ability to interact with biological systems and its potential to be used in the development of new drugs.
Scientific Research Applications
Agricultural Bioactivity
Polysubstituted pyridine derivatives, including structures related to 2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide, have been studied for their potential agricultural bioactivities. Compounds in this category have demonstrated fungicidal and herbicidal activities, which could be beneficial in agricultural settings (Zheng & Su, 2005).
Antitumor Evaluation
Studies have explored the antitumor properties of compounds derived from related cyanoacetamide derivatives. These compounds, which include pyridine and other heterocyclic derivatives, have shown significant antiproliferative activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Shams et al., 2010).
Synthesis of Heterocyclic Derivatives
The chemistry of compounds like this compound enables the synthesis of a variety of heterocyclic derivatives. These derivatives have been used in the synthesis of pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives, which are important in pharmaceutical and chemical research (Dawood et al., 2011).
Insecticidal Properties
Certain derivatives of this compound have been evaluated for their insecticidal properties. Studies have shown that some of these compounds are effective against pests like the cotton leafworm, suggesting their potential utility in pest management (Fadda et al., 2017).
Neonicotinoid Analogues
As analogues of neonicotinoids, some pyridine derivatives related to this compound have been studied for their agricultural bioefficacy as insecticides. This research is significant in developing new insecticidal agents, particularly in the context of resistance to existing pesticides (El-Dean et al., 2019).
Antimicrobial Activity
Some novel dye systems and their precursors based on conjugate enaminones and/or enaminonitrile moieties derived from compounds like this compound have been explored for their antimicrobial activities. These compounds have shown promising results against a range of bacteria and fungi, which could be useful in medical and textile applications (Shams et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of urokinase , a serine protease that plays a crucial role in the conversion of plasminogen to plasmin .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the plasminogen activation system, given the potential target of urokinase . Inhibition of urokinase could disrupt the conversion of plasminogen to plasmin, affecting processes such as fibrinolysis, cell migration, tissue remodeling, and angiogenesis.
Pharmacokinetics
Similar compounds, such as boronic esters, are known for their stability, ready preparation, and environmentally benign nature . These properties could potentially influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to the inhibition of urokinase activity . This could potentially disrupt various physiological processes, including fibrinolysis, cell migration, tissue remodeling, and angiogenesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, organoboron compounds, which are structurally similar to the compound , are known for their stability under mild and functional group tolerant reaction conditions . They also have limitations related to their air and moisture stability . These factors could potentially influence the action and stability of 2-((3-Cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl)thio)acetamide.
properties
IUPAC Name |
2-[3-cyano-6-cyclopropyl-4-(furan-2-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-7-11-10(13-2-1-5-20-13)6-12(9-3-4-9)18-15(11)21-8-14(17)19/h1-2,5-6,9H,3-4,8H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVPAIJWTKBXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=CO3)C#N)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B3015739.png)

![2-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3015741.png)
![2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B3015743.png)

![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)
![ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3015746.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3015751.png)
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)
![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)
![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)
![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3015756.png)